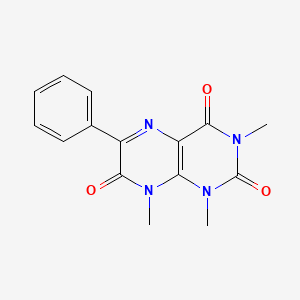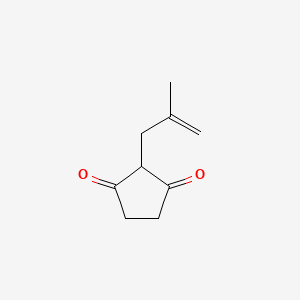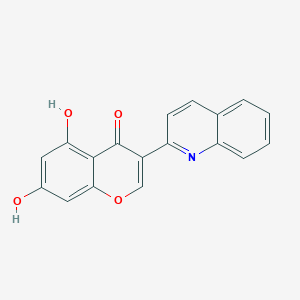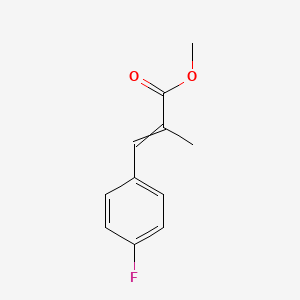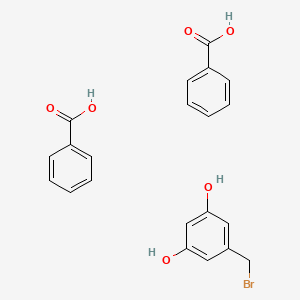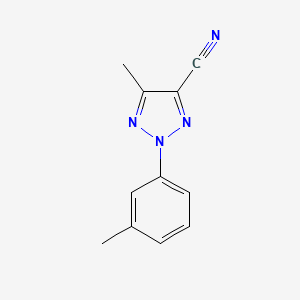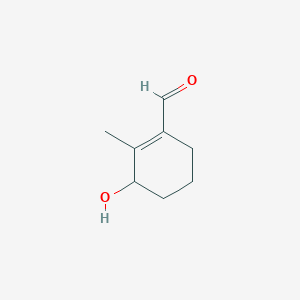![molecular formula C18H38N2O2 B14321669 N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide CAS No. 112111-78-1](/img/structure/B14321669.png)
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is a compound that belongs to the class of amides. It is characterized by the presence of a dodecanamide backbone with a hydroxyethyl and methylamino substituent on the propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide typically involves the reaction of dodecanoic acid with N-(2-hydroxyethyl)-N-methyl-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction can be catalyzed by using agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of N-{3-[(2-Oxoethyl)(methyl)amino]propyl}dodecanamide.
Reduction: Formation of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media to improve cell adhesion and proliferation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
Wirkmechanismus
The mechanism of action of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl and methylamino groups also play a role in hydrogen bonding and electrostatic interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the methylamino group.
N-(2-Hydroxyethyl)hexadecanamide: Similar structure with a longer alkyl chain.
N-(2-Hydroxyethyl)octadecanamide: Similar structure with an even longer alkyl chain.
Uniqueness
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and interaction with biological membranes, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
112111-78-1 |
|---|---|
Molekularformel |
C18H38N2O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
N-[3-[2-hydroxyethyl(methyl)amino]propyl]dodecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-3-4-5-6-7-8-9-10-11-13-18(22)19-14-12-15-20(2)16-17-21/h21H,3-17H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
IIEALNWTDDNLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)


![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
